molecular formula C20H24N2O4S B4067963 N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B4067963
M. Wt: 388.5 g/mol
InChI Key: QKCHJFIBCBFYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as MBC94, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.

Scientific Research Applications

Inhibition and Activation in Biochemical Processes

N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, due to its structural similarity with sulfonamide compounds, may contribute to scientific research focused on the inhibition of certain enzymes or receptors. For instance, studies on sulfonamide derivatives have shown their efficacy as inhibitors of carbonic anhydrase isoenzymes, demonstrating the potential of similar compounds in targeting enzyme-related processes with therapeutic implications. The specific inhibition activities can vary significantly among different isoenzymes, suggesting that modifications to the sulfonamide backbone, such as in this compound, could tailor these compounds for specific biochemical pathways (Supuran et al., 2013).

Molecular Structure and Packing

The molecular structure and packing of similar sulfonamide compounds have been extensively studied, providing insights into their potential interactions and reactivity. The study of N,N-Dibenzylmethanesulfonamide, for example, revealed how molecules pack in antiparallel arrays along the crystal axis, hinting at the importance of molecular orientation and interactions in defining the physical and chemical properties of these compounds. Such structural information is crucial for understanding how this compound might interact with biological targets or form crystalline materials (Datta et al., 2008).

Radical-Scavenging and Antioxidant Activity

Compounds with sulfonamide groups have also been identified for their radical-scavenging and antioxidant activities, as seen in various marine-derived and synthetic molecules. These properties are pivotal in combating oxidative stress and could be relevant to the research and development of new antioxidants. The presence of a sulfonamide group, as in this compound, could imply potential applications in studying oxidative stress mechanisms or developing protective agents against cellular damage (Duan et al., 2007).

Prodrug Development and Drug Delivery

Sulfonamide derivatives have been explored as prodrugs, offering a strategy to improve the solubility, stability, and bioavailability of therapeutic agents. Research into N-methylsulfonamides and their acyl derivatives underscores the potential of sulfonamide-based compounds in prodrug formulations. This research path could be relevant for this compound in developing new medication delivery systems that optimize drug action while minimizing side effects (Larsen et al., 1988).

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-5-3-4-6-18(16)15-22(27(2,24)25)19-9-7-17(8-10-19)20(23)21-11-13-26-14-12-21/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCHJFIBCBFYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)N3CCOCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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